molecular formula C7H13NO2 B7888378 Isopropyl 3-aminocrotonate

Isopropyl 3-aminocrotonate

Cat. No.: B7888378
M. Wt: 143.18 g/mol
InChI Key: YCKAGGHNUHZKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 3-aminocrotonate is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is particularly significant in the pharmaceutical industry, where it serves as a precursor for various drugs, including antihypertensive agents like nimodipine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl 3-aminocrotonate can be synthesized through the reaction of isopropyl acetoacetate with ammonium acetate. The reaction is typically carried out at elevated temperatures (around 80°C) for a couple of hours. After the reaction, the mixture is treated with saturated sodium bicarbonate solution to neutralize any remaining acids, followed by separation and purification steps to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is often obtained through distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Isopropyl 3-aminocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield oxo compounds, while reduction can produce saturated amines .

Scientific Research Applications

Isopropyl 3-aminocrotonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is a precursor for the synthesis of antihypertensive drugs like nimodipine and iradipine.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of isopropyl 3-aminocrotonate involves its role as an intermediate in the synthesis of other compounds. In the case of nimodipine, it participates in the formation of the dihydropyridine ring, which is crucial for the drug’s calcium channel blocking activity. The molecular targets and pathways involved include the inhibition of calcium influx in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

  • Ethyl 3-aminocrotonate
  • Methyl 3-aminocrotonate
  • 3-Aminocrotonic acid isopropyl ester

Comparison: Isopropyl 3-aminocrotonate is unique due to its specific isopropyl ester group, which imparts distinct physical and chemical properties. Compared to its ethyl and methyl counterparts, it has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

propan-2-yl 3-aminobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAGGHNUHZKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C=C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14205-46-0
Record name 2-Butenoic acid, 3-amino-, 1-methylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14205-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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